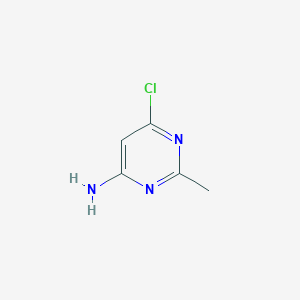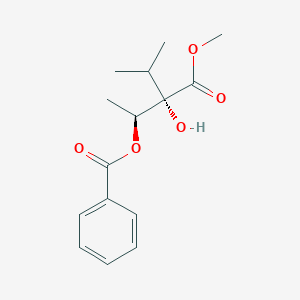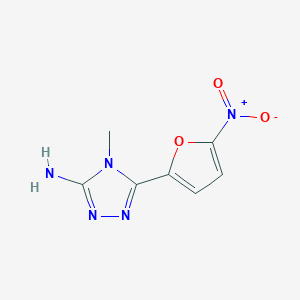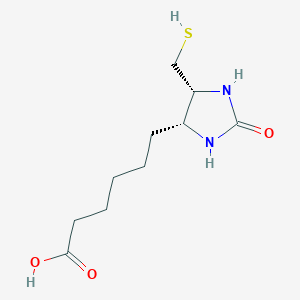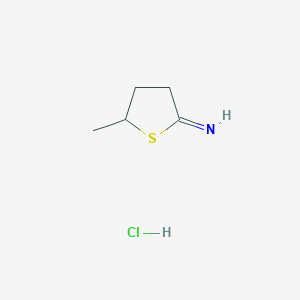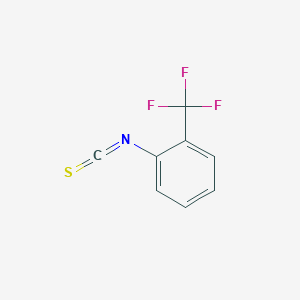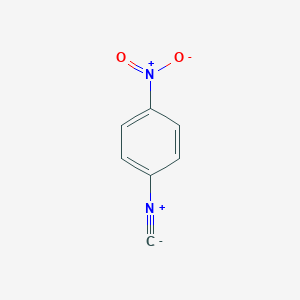![molecular formula C16H21NO B156845 N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide CAS No. 10207-07-5](/img/structure/B156845.png)
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide (PBODA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PBODA belongs to the class of bicyclic compounds, which are known for their unique chemical properties and potential biological activities.
作用機序
The mechanism of action of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures.
生化学的および生理学的効果
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety.
実験室実験の利点と制限
One of the advantages of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has been shown to have a low toxicity profile in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
将来の方向性
There are several future directions for research on N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide. One area of interest is the development of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide derivatives that have improved pharmacokinetic properties. Another area of interest is the study of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could provide valuable insights into the potential therapeutic applications of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide.
合成法
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be synthesized using a variety of methods, including the reduction of bicyclo[2.2.2]octanone with sodium borohydride and the reaction of 4-bromobenzyl bromide with bicyclo[2.2.2]oct-7-ene-2,3-dione. The yield and purity of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be improved by using different solvents and reaction conditions.
科学的研究の応用
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
特性
CAS番号 |
10207-07-5 |
|---|---|
製品名 |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
N-(4-phenyl-1-bicyclo[2.2.2]octanyl)acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(18)17-16-10-7-15(8-11-16,9-12-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,18) |
InChIキー |
VMPACSDMLBCXKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
同義語 |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



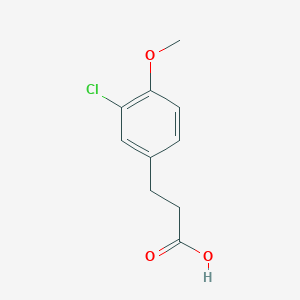
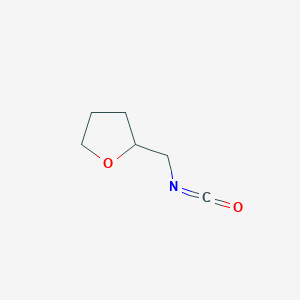
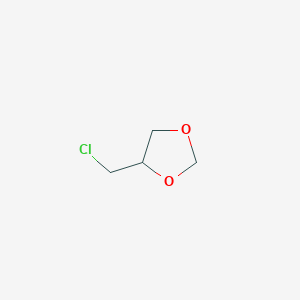
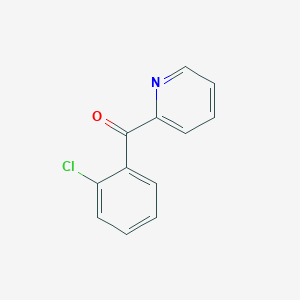
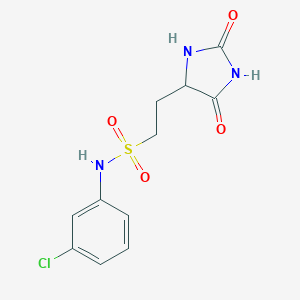
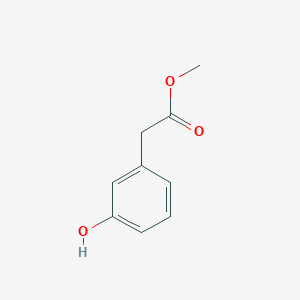
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
